Cas no 899945-37-0 (N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide structure
899945-37-0 structure
商品名:N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
CAS番号:899945-37-0
MF:C18H15F6N5O2
メガワット:447.334424257278
CID:5489976
PubChem ID:18586613

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • 899945-37-0
    • N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,5-bis(trifluoromethyl)benzamide
    • F2823-0081
    • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
    • VU0501259-1
    • N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide
    • AKOS024470221
    • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
    • インチ: 1S/C18H15F6N5O2/c1-16(2,3)29-13-12(7-26-29)15(31)28(8-25-13)27-14(30)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-8H,1-3H3,(H,27,30)
    • InChIKey: GANZBJFOFSXUFH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C=1)C(NN1C=NC2=C(C1=O)C=NN2C(C)(C)C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 447.11299371g/mol
  • どういたいしつりょう: 447.11299371g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 2
  • 複雑さ: 725
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 79.6Ų

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2823-0081-2μmol
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2823-0081-20μmol
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2823-0081-15mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2823-0081-10mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2823-0081-1mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2823-0081-30mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2823-0081-20mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2823-0081-50mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2823-0081-25mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2823-0081-2mg
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide
899945-37-0 90%+
2mg
$59.0 2023-05-16

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide 関連文献

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N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamideに関する追加情報

Introduction to N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide (CAS No. 899945-37-0)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 899945-37-0, belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways relevant to various diseases. The intricate structure of this molecule, featuring a pyrazolo[3,4-d]pyrimidine core and bis(trifluoromethyl)benzamide substituents, makes it a subject of intense study for its pharmacological properties.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known heterocyclic system that has been extensively explored for its biological activity. This motif is present in several FDA-approved drugs and has shown promise in targeting enzymes and receptors involved in cancer, inflammation, and infectious diseases. The presence of the 1-tert-butyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring enhances the metabolic stability of the molecule, making it more suitable for therapeutic applications. Additionally, the 4-oxo group at the 4-position introduces a polar moiety that can improve solubility and binding affinity to biological targets.

The benzamide moiety at the 5-position of the pyrazolo[3,4-d]pyrimidine core is another critical feature of this compound. Benzamides are known for their ability to interact with proteases and other enzymes through hydrogen bonding and hydrophobic interactions. In this context, the benzamide group in N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide likely contributes to its binding affinity to specific biological targets. The 3,5-bis(trifluoromethyl) substituents on the benzamide part further enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

Recent studies have highlighted the importance of trifluoromethyl groups in pharmaceutical compounds due to their ability to modulate enzyme kinetics and binding affinities. The presence of two trifluoromethyl groups in this compound not only increases its lipophilicity but also provides additional points of interaction with biological targets. This can lead to more potent and selective inhibition of target enzymes or receptors. For instance, trifluoromethyl groups have been shown to increase metabolic stability by resisting oxidation and hydrolysis.

In the realm of drug discovery, N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-bis(trifluoromethyl)benzamide has been investigated for its potential as an inhibitor of various kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate many cellular processes, including cell growth, differentiation, and survival. By inhibiting specific kinases, this compound may disrupt signaling pathways that are dysregulated in cancer cells. Preliminary studies have suggested that this molecule exhibits inhibitory activity against several kinases with high selectivity.

The combination of structural features such as the pyrazolo[3,4-d]pyrimidine core、the tert-butyl group、the oxo group、the benzamide moiety、and the bis(trifluoromethyl) substituents makes N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-y}-l)-3,5-bis(trifluoromethyl)benzamide a versatile tool for medicinal chemistry research. Its unique structure provides multiple opportunities for further derivatization and optimization to enhance its pharmacological properties. Researchers are exploring various synthetic strategies to modify different parts of this molecule while maintaining its core structure to improve its efficacy and reduce potential side effects.

The development of new therapeutic agents requires a thorough understanding of their interaction with biological targets at both molecular and cellular levels。N-{1-tert-butyl)-4 oxo - 1 H, 4 H, 5 H - pyrazolo [ 3, 4 - d ] pyrimidin - 5 - yl } - 3, 5 - bis ( trifluoromethyl ) benzamide has been studied using computational methods such as molecular docking and molecular dynamics simulations。These techniques have provided valuable insights into how this compound interacts with its intended targets,including kinases and other enzymes。By understanding these interactions, researchers can design more effective inhibitors with improved pharmacokinetic profiles。

The synthesis of N-{1-tert-butyl)-4 oxo - 1 H, 4 H, 5 H - pyrazolo [ 3, 4 - d ] pyrimidin - 5 - yl } - 3, 5 - bis ( trifluoromethyl ) benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity。Recent advances in synthetic chemistry have enabled more efficient routes for producing complex molecules like this one。For example, transition metal-catalyzed reactions have been employed to introduce specific functional groups into the molecule with high selectivity。These advances have not only shortened synthesis times but also reduced costs, making it more feasible to produce large quantities for further study。

In conclusion, N-{1-tert-butyl)-4 oxo - 1 H, 4 H, 5 H - pyrazolo [ 3, 4 - d ] pyrimidin - 5 - yl } - 3 , 5 - bis ( trifluoromethyl ) benzamide is a promising compound with significant potential in pharmaceutical applications。Its unique structure, featuring a pyrazolo[3,d]pyrimidine core、a tert-butyl group、an oxo group、a benzamide moiety、and bis(trifluoromethyl) substituents، makes it an attractive candidate for further investigation。Ongoing research is focused on elucidating its mechanism of action、optimizing its pharmacological properties、and exploring its potential as a therapeutic agent for various diseases。With continued advancements in synthetic chemistry and computational methods, this compound holds great promise for improving human health。

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